An In-depth Technical Guide to the Chemical Properties of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this specific multifaceted compound, with a focus on insights relevant to researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate features a fused benzene and thiophene ring system, creating a bicyclic heteroaromatic core. Key functional groups, including an amino group at the 3-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position, impart distinct chemical reactivity and potential for diverse molecular interactions.
| Property | Value | Source |
| CAS Number | 67189-92-8 | [3] |
| Molecular Formula | C₁₁H₁₀ClNO₂S | [3] |
| Molecular Weight | 255.72 g/mol | [3] |
| SMILES | CCOC(=O)c1sc2c(c1N)c(Cl)ccc2 | [3] |
Further physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available literature and would require experimental determination.
Synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
The synthesis of 3-aminobenzothiophenes can be achieved through various synthetic routes. A prominent and efficient method involves the reaction of a substituted 2-halobenzonitrile with an α-mercaptoacetate ester. This approach is particularly valuable for accessing a range of substituted 3-aminobenzothiophenes.
A plausible and efficient synthetic pathway to Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves the reaction of 2,5-dichlorobenzonitrile with ethyl thioglycolate in the presence of a suitable base, such as triethylamine, and often accelerated by microwave irradiation.[4]
Experimental Protocol: Synthesis of 3-Aminobenzo[b]thiophenes from 2-Halobenzonitriles
This protocol is a general representation of the synthesis of 3-aminobenzo[b]thiophenes and would require optimization for the specific synthesis of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.
Materials:
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Substituted 2-halobenzonitrile (e.g., 2,5-dichlorobenzonitrile)
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Ethyl thioglycolate
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Triethylamine
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Dimethyl sulfoxide (DMSO)
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Microwave reactor
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Standard laboratory glassware for reaction setup and workup
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a microwave-safe reaction vessel, add the substituted 2-halobenzonitrile (1 equivalent), ethyl thioglycolate (1.1 to 1.5 equivalents), and triethylamine (2 to 3 equivalents) in DMSO.
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a temperature of approximately 130°C for a duration of 10 to 30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.
Causality Behind Experimental Choices:
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Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.[4]
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Triethylamine: Acts as a base to deprotonate the ethyl thioglycolate, forming the nucleophilic thiolate anion required for the initial substitution reaction.
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DMSO: A polar aprotic solvent that is well-suited for microwave-assisted synthesis due to its high boiling point and ability to dissolve the reactants.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the amino protons, and a quartet and triplet corresponding to the ethyl ester group. The chemical shifts of the aromatic protons would be influenced by the chloro and amino substituents.
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¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.72 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is dictated by its functional groups, making it a versatile scaffold for further chemical modifications.
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Amino Group (Position 3): The nucleophilic amino group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. These transformations are crucial for building molecular diversity in drug discovery programs.
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Ester Group (Position 2): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further coupling reactions. The reactivity of this group is typical for carboxylic acid derivatives.[5]
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Benzothiophene Core: The aromatic core can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing activating (amino) and deactivating (chloro and carboxylate) groups.
Caption: Potential reactivity pathways for the title compound.
Applications in Drug Discovery and Materials Science
Substituted benzothiophenes are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3-aminobenzothiophene scaffold, in particular, has been identified as a promising core for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The specific substitution pattern of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets.
In the realm of materials science, the benzothiophene core is a component of organic semiconductors due to its potential for extended and highly delocalized electronic structures.[4] The functional groups on the title compound offer handles for polymerization or incorporation into larger conjugated systems for applications in organic electronics.
Conclusion
Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through the reaction of 2-halobenzonitriles with ethyl thioglycolate, provides a versatile route to this and related structures. The reactivity of its functional groups allows for extensive derivatization, enabling the exploration of a broad chemical space for the development of novel therapeutic agents and functional materials. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully realize its potential.
References
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Chemikart. Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Fruttarolo, F., ... & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1024. [Link]
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LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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